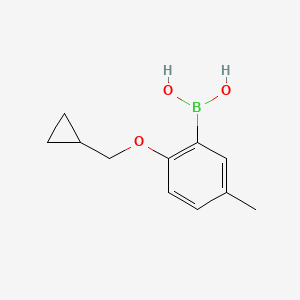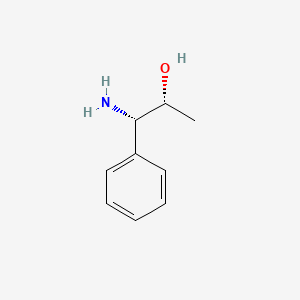
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-phenylpropan-2-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral reducing agents. For instance, the reduction of 1-phenyl-2-propanone with a chiral borane complex can yield the desired enantiomer with high enantioselectivity .
Industrial Production Methods
On an industrial scale, the production of (1S,2R)-1-amino-1-phenylpropan-2-ol often involves the use of biocatalysts. Enzymatic reduction of prochiral ketones using specific reductases can provide high yields and enantioselectivity. This method is advantageous due to its mild reaction conditions and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-2-propanone
Reduction: 1-Phenyl-2-propanol
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
(1S,2R)-1-Amino-1-phenylpropan-2-ol has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and stereoselective biocatalysis.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including certain antidepressants and antihistamines.
Industry: The compound is utilized in the production of fine chemicals and as a resolving agent for racemic mixtures
Mécanisme D'action
The mechanism by which (1S,2R)-1-amino-1-phenylpropan-2-ol exerts its effects is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-1-Amino-1-phenylpropan-2-ol
- (1S,2S)-1-Amino-1-phenylpropan-2-ol
- (1R,2R)-1-Amino-1-phenylpropan-2-ol
Uniqueness
(1S,2R)-1-Amino-1-phenylpropan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and selectivity in various chemical reactions, making it particularly valuable in asymmetric synthesis .
Propriétés
Numéro CAS |
19901-88-3 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m1/s1 |
Clé InChI |
AAEOXZIUGCXWTF-VXNVDRBHSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=CC=C1)N)O |
SMILES canonique |
CC(C(C1=CC=CC=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


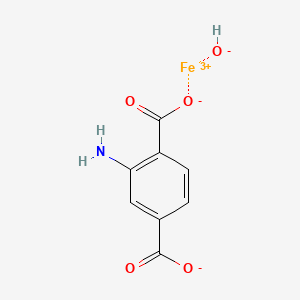
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)
![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
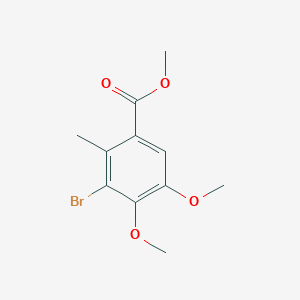
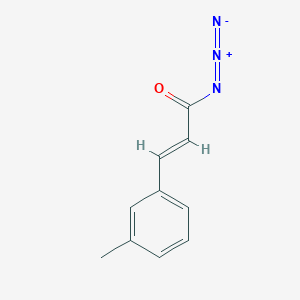
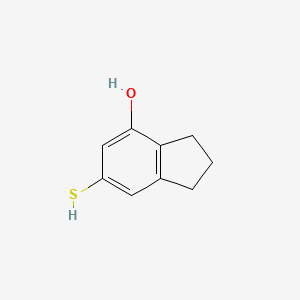
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)
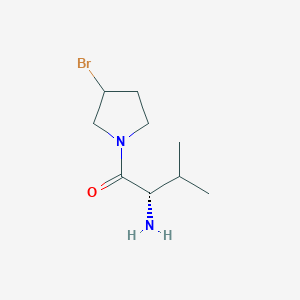
![tert-Butyl N-{6-oxobicyclo[2.2.1]heptan-2-yl}carbamate](/img/structure/B11755389.png)

![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
![5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11755400.png)
